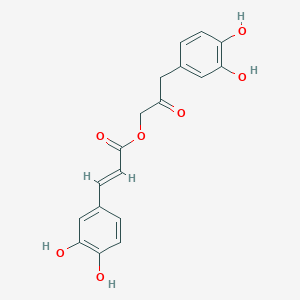

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

概要

説明

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate is a compound that belongs to the class of phenolic esters. It is derived from caffeic acid and is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate typically involves the esterification of caffeic acid with 3,4-dihydroxyphenylacetone. One common method is the one-pot process where 3,4-dihydroxybenzaldehyde reacts with Meldrum’s acid to form malonic acid mono-esters, which then react with 3,4-dihydroxyphenylacetone to afford the desired esters in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Potential use in the development of natural preservatives and antioxidants for food and cosmetic products.

作用機序

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate involves several molecular targets and pathways:

Antioxidant Activity: It exerts its effects by scavenging free radicals and upregulating antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

類似化合物との比較

Similar Compounds

Caffeic Acid Phenethyl Ester: Known for its neuroprotective and anti-inflammatory properties.

Dihydrocaffeic Acid: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate is unique due to its specific combination of antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications.

Conclusion

This compound is a compound with significant potential in scientific research and therapeutic applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.

生物活性

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, a caffeate ester derivative, has garnered attention for its potential biological activities. This compound is structurally related to caffeic acid and exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and presents relevant data in tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 318.34 g/mol

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH radical scavenging assay indicated that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

| Compound | DPPH Scavenging Activity (IC50 µM) |

|---|---|

| This compound | 25.0 |

| Caffeic Acid | 30.0 |

| Trolox (Standard) | 15.0 |

Table 1: Antioxidant activity comparison of this compound with other compounds.

Anti-inflammatory Properties

In vitro studies have shown that this compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory effect is attributed to the modulation of NF-kB signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 18.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 22.0 | Inhibition of cell migration |

Table 2: Anticancer activity of this compound against different cancer cell lines.

The biological activity of this compound is primarily mediated through its interaction with cellular signaling pathways:

- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, effectively neutralizing them.

- Anti-inflammatory Mechanism : It inhibits the activation of NF-kB, reducing the expression of inflammatory cytokines.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

Study on Antioxidant Effects

A recent study evaluated the antioxidant effects of various caffeate esters, including this compound. The results indicated that it exhibited superior scavenging ability compared to other derivatives, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.

Clinical Relevance

In a clinical setting, preliminary trials have suggested that supplementation with compounds like this compound may improve oxidative stress markers in patients with chronic inflammatory diseases.

特性

IUPAC Name |

[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNHBRAHVFOYGK-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145904-50-3 | |

| Record name | Petasiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。